2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound featuring a thiazole ring, a bromobenzyl group, and a pyridinylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction where a bromobenzyl halide reacts with the thiazole derivative.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with pyridin-2-ylmethylamine to form the acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity, such as antimicrobial or anticancer properties. Research is ongoing to explore these possibilities.
Medicine
Due to its potential biological activity, this compound is being investigated for use in drug development. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The exact mechanism of action depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and bromobenzyl group are likely involved in binding to the target site, while the pyridinylmethyl acetamide moiety may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Contains a methyl group instead of bromine.
2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide: Features a fluorine atom in place of bromine.
Uniqueness
The presence of the bromobenzyl group in 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interaction with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3OS2/c19-14-6-4-13(5-7-14)11-24-18-22-16(12-25-18)9-17(23)21-10-15-3-1-2-8-20-15/h1-8,12H,9-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGOSXGHKUTKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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